3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Overview
Description
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The primary target of “3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is involved in peptide synthesis . This compound is a type of tert-butyloxycarbonyl-protected amino acid, which is commonly used in the synthesis of peptides . The protection of the amino group by the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions during peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound serves as a protective group for the amino acid during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting dipeptides are formed in satisfactory yields within a short period .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound, when used as a starting material in dipeptide synthesis, yields dipeptides in satisfactory amounts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group occurs under acidic conditions . Additionally, the compound is miscible in certain solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s action and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: These compounds also feature a Boc-protected amino group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are an alternative to Boc-protected amino acids.
Uniqueness
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid is unique due to its specific structure, which includes an isopropyl group and a cyclopentane ring. This structure can influence its reactivity and the types of reactions it undergoes, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRZBCWGSHZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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